Ethyl 5,6-difluoro-1H-indazole-3-carboxylate
Overview
Description
Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring. The presence of fluorine atoms at the 5 and 6 positions of the indazole ring enhances the compound’s chemical stability and biological activity.
Mechanism of Action
Target of Action
Indazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Indazole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities, among others . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to therapeutic effects.
Biochemical Pathways
Indazole derivatives have been reported to have diverse biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The compound’s molecular weight (22618) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
Indazole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities, suggesting that they may have a range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, resulting in a formal reductive C(sp2)–H amination reaction.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at the desired positions on the indazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-difluoro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Substitution: The fluorine atoms on the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Fluorination Reagents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Major Products Formed
Oxidized Products: Compounds with additional oxygen-containing functional groups
Reduced Products: Compounds with reduced functional groups
Substituted Products: Compounds with different functional groups replacing fluorine atoms
Scientific Research Applications
Ethyl 5,6-difluoro-1H-indazole-3-carboxylate has various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-fluoro-1H-indazole-3-carboxylate: Similar structure but with only one fluorine atom at the 5-position.
Ethyl 6-fluoro-1H-indazole-3-carboxylate: Similar structure but with only one fluorine atom at the 6-position.
Ethyl 5,6-dichloro-1H-indazole-3-carboxylate: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is unique due to the presence of two fluorine atoms at the 5 and 6 positions, which enhances its chemical stability and biological activity compared to similar compounds with different halogen substitutions .
Properties
IUPAC Name |
ethyl 5,6-difluoro-1H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-5-3-6(11)7(12)4-8(5)13-14-9/h3-4H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEMIOUPWXULPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=CC(=C(C=C21)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647227 | |
Record name | Ethyl 5,6-difluoro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-04-9 | |
Record name | Ethyl 5,6-difluoro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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